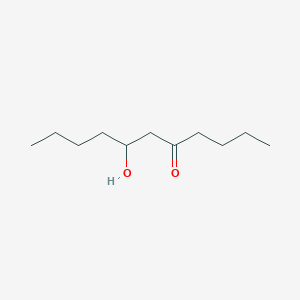
5-Undecanone, 7-hydroxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Undecanone, 7-hydroxy- is an organic compound with the molecular formula C11H22O2 It is a hydroxyketone, which means it contains both hydroxyl (-OH) and ketone (C=O) functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Undecanone, 7-hydroxy- can be achieved through several methods. One common approach involves the reaction of undecanoic acid with appropriate reagents to introduce the hydroxyl and ketone functionalities. For instance, the ethereal Grignard reagent solution from n-decyl bromide, magnesium, and ether can be treated with cadmium chloride and then refluxed with 3-methoxybenzoyl chloride in ether . Another method involves the reaction of undecanoic acid with anisole in the presence of HSiMe2Cl and InCl3 in 1,2-dichloroethane .
Industrial Production Methods
Industrial production methods for 5-Undecanone, 7-hydroxy- typically involve large-scale chemical reactions under controlled conditions. These methods often use catalysts and specific reaction conditions to optimize yield and purity. For example, the reaction of undecanoyl chloride with phenol in the presence of aluminum chloride in methylene chloride for an extended period can produce the desired compound .
化学反応の分析
Types of Reactions
5-Undecanone, 7-hydroxy- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of both hydroxyl and ketone groups.
Common Reagents and Conditions
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The ketone group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can undergo substitution reactions with reagents like thionyl chloride (SOCl2) to form corresponding chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a diketone, while reduction of the ketone group can produce a diol.
科学的研究の応用
5-Undecanone, 7-hydroxy- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
作用機序
The mechanism of action of 5-Undecanone, 7-hydroxy- involves its interaction with specific molecular targets and pathways. For example, it can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- 1-(2-Hydroxyphenyl)-1-undecanone
- 1-(3-Hydroxyphenyl)-1-undecanone
- 1-(4-Hydroxyphenyl)-1-undecanone
Uniqueness
5-Undecanone, 7-hydroxy- is unique due to its specific structural features and functional groups, which confer distinct chemical properties and reactivity. Compared to other similar compounds, it may exhibit different biological activities and industrial applications, making it a valuable compound for various research and practical purposes.
特性
CAS番号 |
77486-15-8 |
|---|---|
分子式 |
C11H22O2 |
分子量 |
186.29 g/mol |
IUPAC名 |
7-hydroxyundecan-5-one |
InChI |
InChI=1S/C11H22O2/c1-3-5-7-10(12)9-11(13)8-6-4-2/h10,12H,3-9H2,1-2H3 |
InChIキー |
IGYHBFPKYFVVBT-UHFFFAOYSA-N |
正規SMILES |
CCCCC(CC(=O)CCCC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


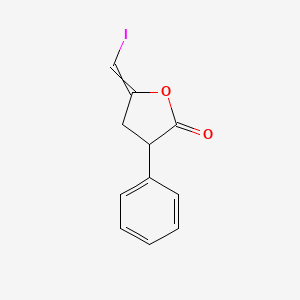

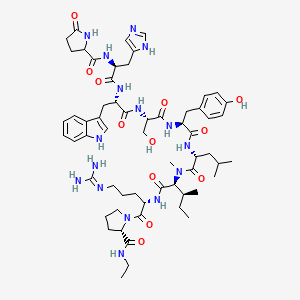

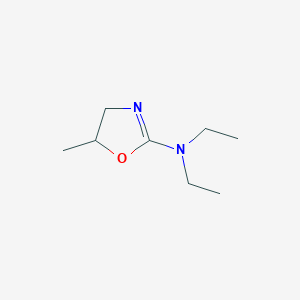
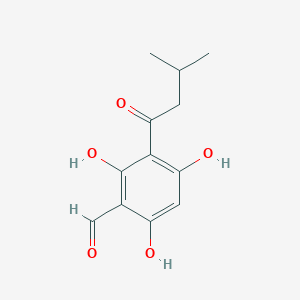
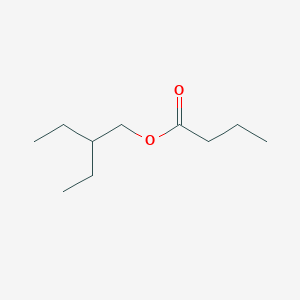
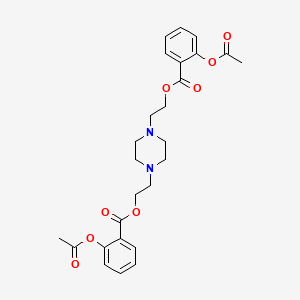




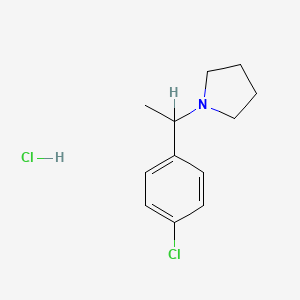
![Benzene, 1,2-bis[(phenylseleno)methyl]-](/img/structure/B14436302.png)
